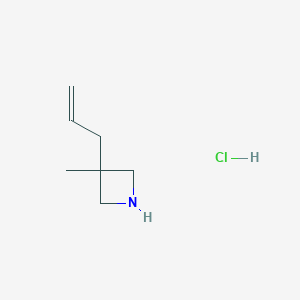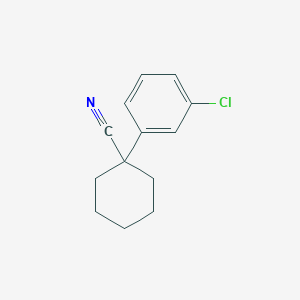
5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is a chemical compound with the empirical formula C5H6BrN3. It has a molecular weight of 188.03 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is represented by the SMILES stringNNc1ccc(Br)cn1 . The InChI key for this compound is QYQLEYTXFMOLEI-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Hydrazine derivatives have been utilized in the synthesis of new compounds, such as 1,2,4-triazoles, which were evaluated for their antimicrobial activities. The study highlighted the potential of these compounds in developing treatments against microbial infections (Bayrak et al., 2009).
Potential Anticancer Agents
Novel hydrazone compounds have been synthesized and assessed for their anticancer properties. One such study focused on a hydrazone derivative, exhibiting significant cytotoxic effects on cancer cell lines, outperforming cisplatin in certain assays, indicating its potential as a cancer treatment (Noma et al., 2020).
Chemical Sensing and Environmental Monitoring
Hydrazine derivatives have been incorporated into fluorescent probes for detecting chemical substances, such as hydrazine itself, in biological and environmental samples. These probes are characterized by their low cytotoxicity, high sensitivity, and suitability for fluorescence imaging, contributing to safer and more efficient detection methods (Zhu et al., 2019).
Catalytic Applications
Phosphino hydrazones derived from C(2)-symmetric hydrazines have shown excellent catalytic activity and enantioselectivity in asymmetric Suzuki-Miyaura cross-coupling reactions. This application is crucial for synthesizing axially chiral biaryls, demonstrating the versatility of hydrazine derivatives in catalysis (Ros et al., 2012).
Ligand Synthesis for Metal Complexes
Hydrazine derivatives serve as ligands in synthesizing metal complexes, which are explored for their fluorescent properties and potential applications in light-emitting devices and biological labeling. These studies underline the importance of the structural design of hydrazine derivatives in developing new materials with desired photophysical properties (Chang-zheng, 2012).
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection when handling “[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine”. It should be stored in a dry, cool, and well-ventilated place. Contact with eyes, skin, or clothing should be avoided, as well as ingestion and inhalation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propriétés
IUPAC Name |
[5-bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N3/c7-3-1-4(5(8)9)6(12-10)11-2-3/h1-2,5H,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSCOGUGPVVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2878430.png)
![5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)
![N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2878434.png)


![N-(3,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2878441.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2878445.png)
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)
